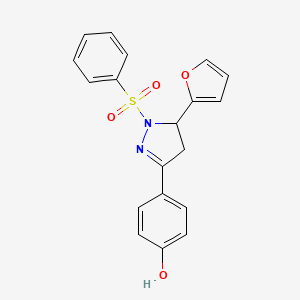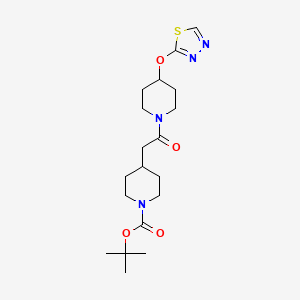![molecular formula C23H17ClN4O B2611073 4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile CAS No. 337924-13-7](/img/structure/B2611073.png)
4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C23H17ClN4O and its molecular weight is 400.87. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis of related compounds, such as chlorophyll derivatives and pyridine-based molecules, has been explored to understand their optical properties and potential applications. For example, chlorophyll derivatives with pyridyl groups have been synthesized to study their absorption spectra, fluorescence, and protonation behaviors, which are critical for applications in dye-sensitized solar cells and photodynamic therapy (Yamamoto & Tamiaki, 2015).
- Structural studies on similar compounds provide insights into their molecular conformations and interactions. Tetramethylketals of distyryl-benzoquinones, including those with chlorophenyl groups, have been characterized to understand the stacking patterns in crystals, which is essential for designing materials with specific optical or electronic properties (Irngartinger & Lichtenthäler, 1994).
Environmental and Analytical Applications
- Investigations into the effluent of pulp mills have identified several chlorinated 2-methoxyphenols, derived from chlorinated lignin, using techniques like ultrafiltration and pyrolysis gas chromatography mass spectrometry. This research is pivotal for developing methods to monitor and treat industrial pollutants (Loon et al., 1990).
Material Science and Separation Technology
- The development of thin films and separation membranes through the coordinative layer-by-layer assembly of metal ion complexes and ligand-substituted polystyrene copolymers showcases potential applications in selective ion transport and molecular separation. Such research contributes to the advancement of materials for filtration and purification processes (Krieger & Tieke, 2017).
Antimicrobial Activity
- The synthesis and evaluation of nicotinonitrile derivatives for antimicrobial activity against various bacteria and fungi underscore the potential of such compounds in developing new antimicrobial agents. This is crucial for addressing the growing concern of antibiotic resistance (Guna et al., 2015).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyanilino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c1-15-20(13-25)23(16-3-5-17(24)6-4-16)21(14-26)22(28-15)11-12-27-18-7-9-19(29-2)10-8-18/h3-12,27H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWIQUJCUFXCR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

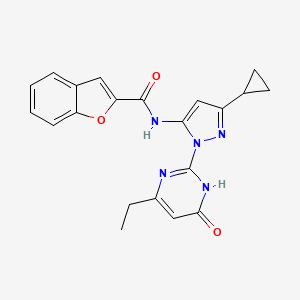
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

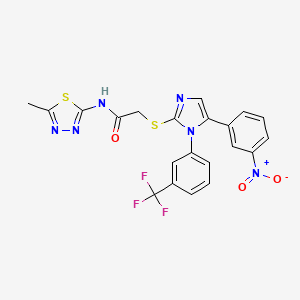
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
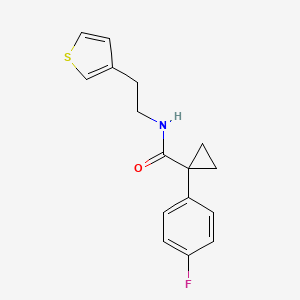

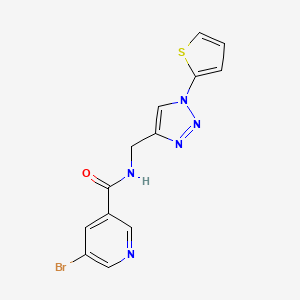
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
